molecular formula C30H51N9O10 B14245382 L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine CAS No. 246018-81-5

L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine

Katalognummer: B14245382
CAS-Nummer: 246018-81-5
Molekulargewicht: 697.8 g/mol
InChI-Schlüssel: VLCUUBYLMRWFIM-CPDXTSBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine is a synthetic peptide composed of seven amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and proline.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide known for its role in enhancing the antioxidant system and reducing inflammation.

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Another peptide with potential therapeutic applications.

Uniqueness

L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activity. This peptide’s combination of amino acids allows for diverse applications in various scientific fields.

Eigenschaften

CAS-Nummer

246018-81-5

Molekularformel

C30H51N9O10

Molekulargewicht

697.8 g/mol

IUPAC-Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H51N9O10/c1-16(24(42)37-20(30(48)49)10-11-23(32)41)34-27(45)21(15-40)38-28(46)22-9-6-14-39(22)29(47)17(2)35-26(44)19(7-3-4-12-31)36-25(43)18-8-5-13-33-18/h16-22,33,40H,3-15,31H2,1-2H3,(H2,32,41)(H,34,45)(H,35,44)(H,36,43)(H,37,42)(H,38,46)(H,48,49)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

VLCUUBYLMRWFIM-CPDXTSBQSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2

Kanonische SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.